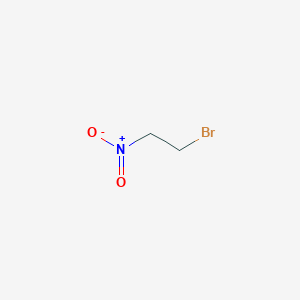

1-Bromo-2-nitroethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-2-nitroethane is an organic compound with a molecular weight of 153.96 . . The IUPAC name for this compound is 1-bromo-2-nitroethane .

Molecular Structure Analysis

The InChI code for 1-Bromo-2-nitroethane is 1S/C2H4BrNO2/c3-1-2-4(5)6/h1-2H2 . This code provides a specific identifier for the molecular structure of the compound.Applications De Recherche Scientifique

Chemical Industry

1-Bromo-2-nitroethane is used in the chemical industry due to its high reactivity and oxidizing ability . The presence of the nitro group (-NO2) imparts unique chemical properties to 1-Bromo-2-nitroethane, including its high reactivity .

Explosives Industry

The compound is also used in the explosives industry . The nitro group (-NO2) in 1-Bromo-2-nitroethane is a functional group composed of a nitrogen atom bonded to two oxygen atoms, which gives it unique chemical properties, including its high reactivity and oxidizing ability .

Research and Development

1-Bromo-2-nitroethane is used in research and development due to its diverse applications in various industries . It is a colorless liquid with a distinctive odor, and it has gained significant attention due to its diverse applications .

Fuel Additive and Rocket Propellant

Nitroethane, a related compound, is utilized as a fuel additive and a precursor for rockets . Given the similar structure and properties, 1-Bromo-2-nitroethane could potentially have similar applications.

Solvent for Polymers

1-Bromo-2-nitroethane is a useful solvent for polymers such as polystyrene . It is especially useful for dissolving cyanoacrylate adhesives .

Synthesis of Other Compounds

1-Bromo-2-nitroethane can be used in the synthesis of other compounds. For example, it can be used in the synthesis of 1-Phenyl-2-Nitropropene (P2NP) from benzaldehyde .

Mécanisme D'action

In nature, nitro compounds are produced by many groups of organisms, including bacteria, fungi, insects, and plants, as a defense mechanism . Some organisms express enzymes such as nitroalkane oxidases and nitronate monooxygenases, which are involved in the catabolism of nitroalkanes . These enzymes can convert nitro compounds into less toxic forms, thereby detoxifying them .

Propriétés

IUPAC Name |

1-bromo-2-nitroethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrNO2/c3-1-2-4(5)6/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRJYFQJICTJLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-nitroethane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride](/img/structure/B2973330.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2973331.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2973333.png)

![3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2973348.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2973349.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride](/img/structure/B2973352.png)